

crenolanib pharmacokinetics absorption distribution metabolism

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Compound Focus: Crenolanib

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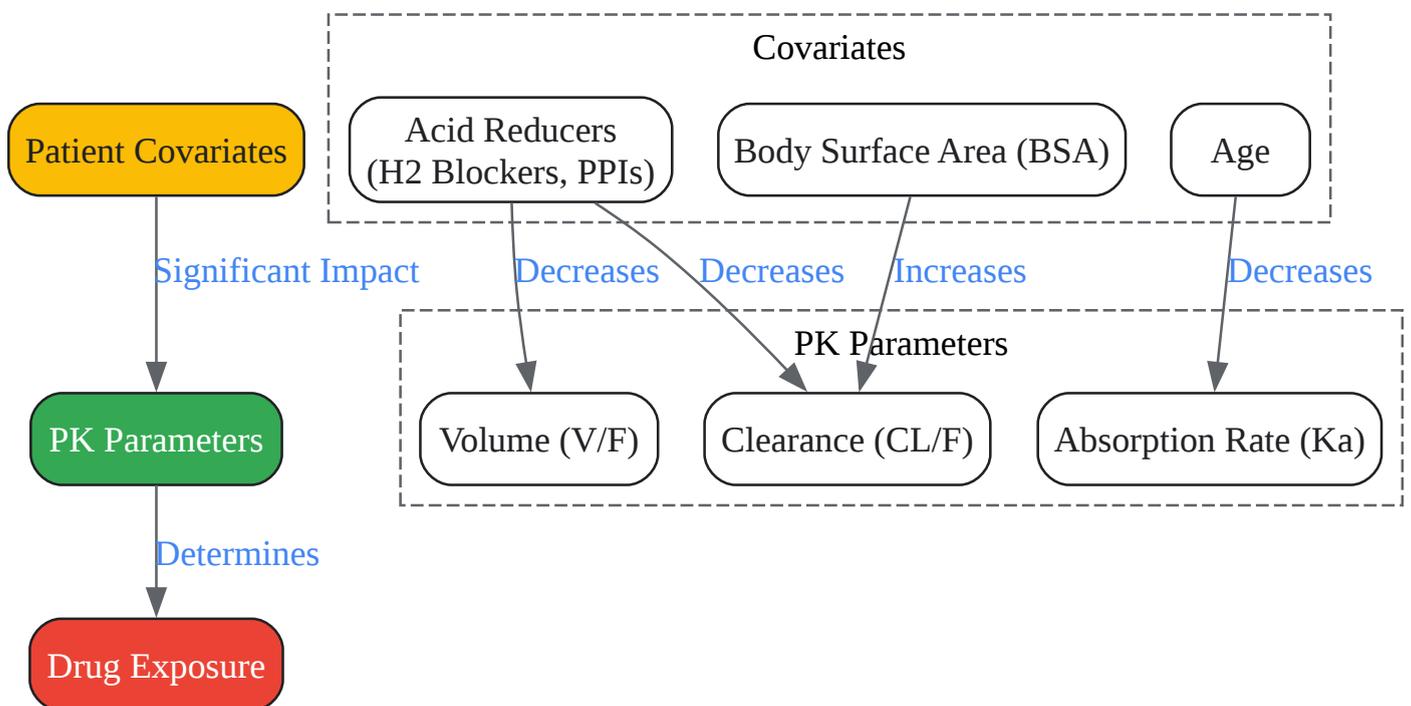
Pharmacokinetic Parameters & Covariate Effects

The table below consolidates key population pharmacokinetic parameters for **crenolanib** from studies in pediatric brain tumor patients and adult AML patients [1] [2].

Parameter	Typical Value (Pediatric Population)	Typical Value (Adult Population)	Significant Covariates
Model Structure	Two-compartment with lag time [1]	One-compartment [2]	
Absorption Rate (Ka)	0.19 /h [1]	Rapid (T_{max} 2-3 hours) [2]	Decreases with age ($p < 0.0001$) [1]
Apparent Clearance (CL/F)	41 L/h (for 8-year-old, BSA 1 m ²) [1]	Reported, study-specific	Increases with Body Surface Area (BSA) ($p < 0.0001$); ~2-fold lower with acid reducers ($p < 0.0001$) [1]
Apparent Volume (V/F)	54.3 L (for 8-year-old, BSA 1 m ²) [1]	Reported, study-specific	~1.7-fold lower with acid reducers ($p = 0.018$) [1]

Parameter	Typical Value (Pediatric Population)	Typical Value (Adult Population)	Significant Covariates
Time to Max Conc. (T_{max})	---	2-3 hours [2]	
Half-life	---	~14 hours (in adults) [1]	
Primary Metabolic Route	Cytochrome P450 3A (CYP3A) [1]	Cytochrome P450 3A (CYP3A) [1]	

The following diagram illustrates the core relationships between patient covariates and the key pharmacokinetic parameters of **crenolanib**, as identified in population models [1].



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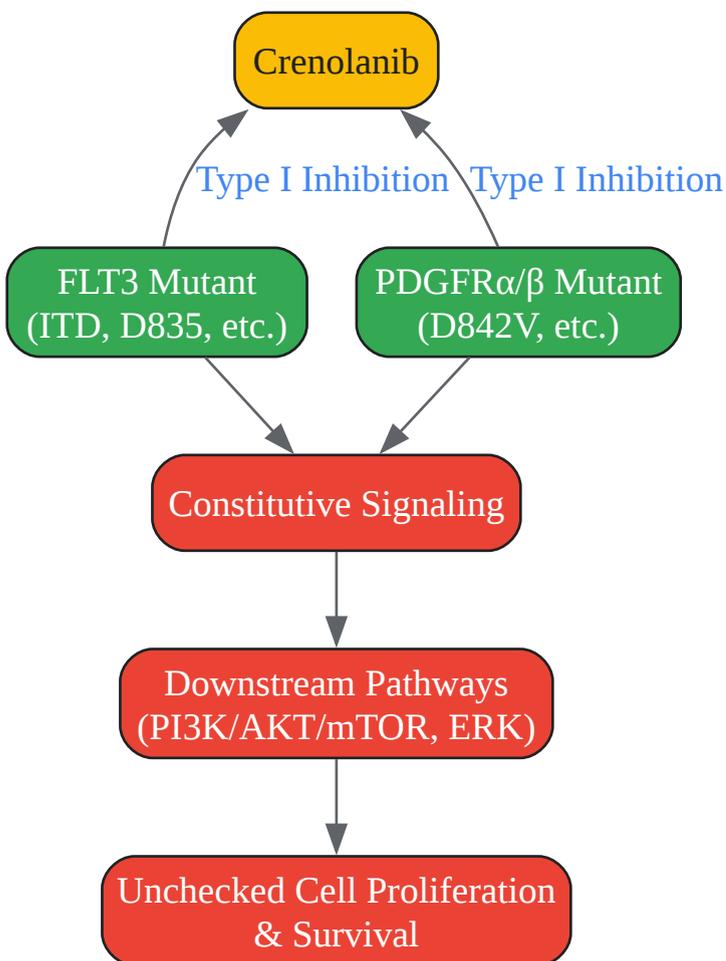
Covariate Impact on **Crenolanib** PK

Mechanism of Action & Key Pathways

Crenolanib is a potent and selective Type I tyrosine kinase inhibitor [3] [4]. It targets the active conformation of specific class III receptor tyrosine kinases:

- **Primary Targets:** **FLT3** (both ITD and TKD mutations like D835) and **PDGFR α/β** (including D842V mutant) [1] [3] [5].
- **Key Differentiator:** As a Type I inhibitor, it remains effective against activation loop mutations (e.g., FLT3-D835, PDGFR-D842) that often confer resistance to Type II inhibitors [3].
- **Selectivity:** It shows high selectivity for its primary targets, with relatively less inhibition of c-KIT, which may result in fewer off-target toxicities like myelosuppression [5] [6].

The diagram below outlines the primary molecular pathway and mechanism of action of **crenolanib**.



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Crenolanib Mechanism of Action

Experimental Protocols & Methodology

The foundational data on **crenolanib**'s pharmacokinetics come from well-established clinical and bioanalytical methods.

Population Pharmacokinetic Modeling

- **Software & Algorithm:** Nonlinear mixed-effects modeling was performed using **Monolix (v2019R2)** and the **Stochastic Approximation Expectation Maximization algorithm** [1].
- **Base Model Development:** Different structural models were tested, including one-, two-, and three-compartment distributions with zero- or first-order absorption, and linear or non-linear elimination. A **linear two-compartment model with a lag time** best described the data in pediatric patients [1]. Adult data were best fit with a one-compartment model [2].
- **Covariate Analysis:** A stepwise analysis evaluated the impact of demographics, laboratory values, and concomitant medications on model parameters. Continuous covariates were modeled using exponential or power functions [1].

Bioanalytical Methods

- **Sample Collection:** In clinical studies, serial blood samples were collected at predefined times after a single dose and at steady state. Serum was separated and stored at -80°C before analysis [1] [2].
- **Quantification:** Serum **crenolanib** concentrations were determined using a **validated Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method**. The lower limit of quantitation (LLOQ) was 5 ng/mL (11 nM) [1].

Clinical Implications & Dosing Rationale

The quantified PK parameters and their relationships with covariates have direct clinical applications:

- **Dosing Strategy:** Model simulations support the use of **Body Surface Area (BSA)-based dosing** over flat dosing in pediatric populations to account for the significant impact of BSA on drug clearance [1].
- **Drug-Drug Interactions:** Concomitant use of **acid-reducing agents** (H2 antagonists or proton pump inhibitors) significantly increases **crenolanib** exposure. Although the therapy was well-tolerated in the study, this interaction requires careful monitoring [1]. Furthermore, as **crenolanib** is primarily

metabolized by **CYP3A**, co-administration with strong inducers or inhibitors of this enzyme may require dose adjustments [1].

- **Dosing Schedule:** To maintain continuous target inhibition, a **three-times-daily (TID) dosing schedule** is employed. This schedule achieves higher trough levels and lower peak concentrations compared to once-daily dosing, which may improve efficacy and tolerability [2].

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